2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.
Amidation: The 3-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with an amine, such as piperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the amide bond, potentially using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide bond may produce the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a morpholine ring instead of piperidine.
2-(3-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of aromatic and heterocyclic rings, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H23ClN2O2S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c20-15-6-4-7-16(12-15)24-14-19(23)21-13-17(18-8-5-11-25-18)22-9-2-1-3-10-22/h4-8,11-12,17H,1-3,9-10,13-14H2,(H,21,23) |
InChI Key |
PHDICRLWPZAMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC(=CC=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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